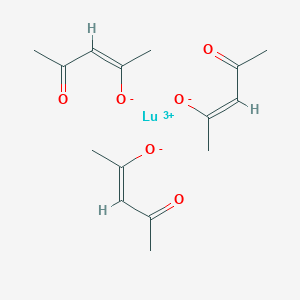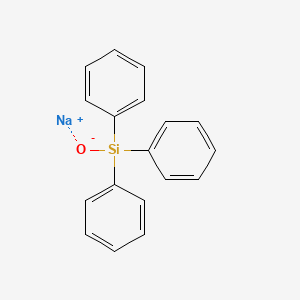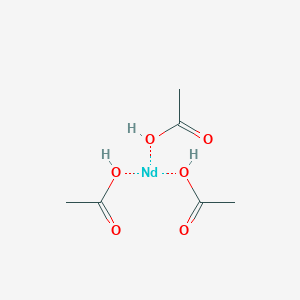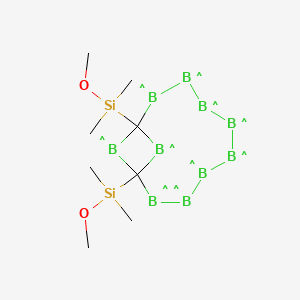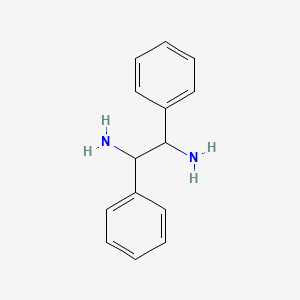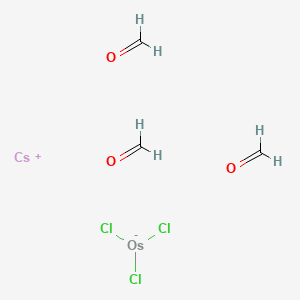
Vanadyl oxalate
Overview
Description
Vanadyl Oxalate is a chemical compound that has been extensively studied for its unique chemical and physical properties. It forms the basis for a variety of complex structures and reactions, including the synthesis of Vanadyl Oxalatophosphate compounds and binuclear oxo-vanadium(IV) complexes, which are characterized by their distinct molecular structures and potential applications in catalysis and material science.
Synthesis Analysis
The synthesis of this compound and its derivatives often involves hydrothermal methods and reactions with other compounds such as V2O5 and VOSO4·5H2O. These processes result in complex structures like Vanadyl Oxalatophosphate compounds and binuclear oxo-vanadium(IV) complexes with oxalate bridges, highlighting the versatility and reactivity of this compound in forming diverse molecular architectures (Do, Bontchev, & Jacobson, 2001) (Triki, Bérézovsky, Pala, & Garland, 2000).
Molecular Structure Analysis
This compound compounds exhibit a wide range of molecular structures, from two-dimensional anionic layers to complex binuclear species with oxalate ligands. These structures are elucidated through techniques like single-crystal X-ray diffraction and infrared spectroscopy, revealing the coordination of oxalate and phosphate anions to vanadium cations in layered frameworks or as bridging ligands in binuclear complexes (Shi, Paz, Rocha, Klinowski, & Trindade, 2005).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, leading to the formation of different compounds depending on the reaction conditions. For example, thermal treatment can transform Vanadyl Oxalatophosphate to (VO)2P2O7, a catalyst for oxidation reactions. The reactivity of this compound with hydrogen peroxide and other reagents underlines its potential in oxidative processes and catalysis (Kouvatas, Alonzo, Bataille, Polles, Roiland, Louarn, & Fur, 2017).
Physical Properties Analysis
The physical properties of this compound compounds, such as magnetic susceptibility and thermogravimetric behavior, are closely tied to their molecular structures. These properties are crucial for understanding the stability, magnetic interactions, and thermal behavior of this compound and its derivatives, which have implications for their practical applications (Tsai, Wang, Huang, & Lii, 1999).
Chemical Properties Analysis
The chemical behavior of this compound, especially in reactions with oxidants like hydrogen peroxide or in the presence of activators such as oxalic acid, demonstrates its role in catalytic processes and the potential for generating a variety of vanadium-based catalysts. These reactions underscore the versatility of this compound in synthetic chemistry and catalysis (Pokutsa, Kubaj, Zaborovskyi, Maksym, Paczeŝniak, Myśliwiec, Bidzińska, Muzart, & Sobkowiak, 2017).
Scientific Research Applications
Catalysis in Cyclohexane Oxygenation : A study by (Pokutsa et al., 2017) demonstrated that vanadyl oxalate can be used as a catalyst in the mild oxygenation of cyclohexane. The presence of oxalic acid was found to alter the product ratio and increase the yield and turnover number of the catalyst.
Corrosion Inhibition : Research by (Zhiqiang et al., 2018) highlighted the use of this compound in inhibiting corrosion of hot-dip galvanized steel. It acts as a cathodic inhibitor by reducing oxygen.
Structural Analysis of Vanadyl Oxalatophosphate : The study by (Colin et al., 2006) synthesized and analyzed the structure of a vanadyl oxalatophosphate, revealing details about its crystal structure and thermal decomposition.
Study in Diabetes Treatment : (Sakurai, 2005) discussed the potential of this compound in treating diabetes mellitus, noting its insulin-mimetic properties.
Investigation in Lipoprotein Oxidation : A study by (Lapenna et al., 2002) investigated the oxidative effects of vanadyl on lipoproteins, which is relevant in understanding its role in atherogenesis.
Exploration in Cancer Treatment : The interaction of vanadyl compounds with proteins and their cytotoxicity against cancer cells was explored by (Sankareswari et al., 2014).
Biomimetic Modeling for Enzymatic Reactions : A biomimetic model for vanadium-containing bromoperoxidase was proposed by (Sakurai & Tsuchiya, 1990), using vanadyl-oxalato complex to elucidate the reaction mechanism.
Mechanism of Action
Target of Action
Vanadyl oxalate, with the chemical formula VOC2O4 , is a salt of tetravalent vanadium . . These enzymes play crucial roles in various biological processes, and their modulation can lead to significant changes in cellular function.
Mode of Action
The mode of action of this compound is multifaceted and depends on the specific application. In some cases, it acts as a Lewis acid catalyst, facilitating chemical reactions by accepting electron pairs from reactants. In other instances, it might interact with biological molecules, influencing cellular processes. For example, vanadate can form stable complexes with enzyme targets, thus inhibiting the enzyme .
Biochemical Pathways
This compound may affect several biochemical pathways. For instance, it has been suggested that vanadate can inhibit glycolysis, a critical pathway for energy production in cells . This inhibition presumably results because vanadium adopts a stable structure that resembles the transition state of phosphate during the reactions involving these enzymes .
Pharmacokinetics
Studies on vanadyl sulfate, another vanadium compound, have shown that it exhibits dose-dependent accumulation in serum . The total serum vanadium concentration distribution fits a one-compartment open model with a first-order rate constant for excretion . These findings may provide some insights into the pharmacokinetics of this compound, although direct studies are needed.
Result of Action
It’s known that the thermal decomposition of this compound results in the formation of vanadium dioxide . This process could potentially influence various cellular processes, given the diverse roles of vanadium compounds in biological systems.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the thermal decomposition of this compound supported on CeO2 solid was analyzed in a flow of dried air from room temperature up to 350°C . The results demonstrated that after the impregnation of CeO2 solid by a this compound solution, cerium and vanadium(V) oxalates were evidenced . This suggests that the environment, including temperature and the presence of other compounds, can significantly influence the behavior of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Vanadyl oxalate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to activate and/or inhibit several enzymes, including phosphatases, ATPases, nucleases, and kinases . It also binds to serum proteins, particularly transferrin and albumin .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have insulin-like effects, influencing tissue uptake, absorption, retention, distribution, and insulin-imitative activity .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that the charge-transfer from Zn2+ to coordinated nitrate groups might account for the generation of different nitric oxidative gases .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies has been reported . For example, the thermal decomposition of this compound has been analyzed by thermogravimetry (TG) and differential scanning calorimetry (DSC) from room temperature up to 350°C .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For instance, in vivo studies have shown that at low doses, this compound can counteract both the hyperglycemia and hyperlipidemia of diabetes in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been found to activate glucose-6-phosphate dehydrogenase in mammalian cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . For instance, it has been identified as a hole-transporting layer (HTL) to facilitate high power conversion efficiencies in organic solar cells .
properties
IUPAC Name |
oxalic acid;oxovanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.O.V/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUCKKLSDGRKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.O=[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O5V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287100 | |
| Record name | [Ethanedioato(2-)-κO1,κO2]oxovanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15500-04-6 | |
| Record name | [Ethanedioato(2-)-κO1,κO2]oxovanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium, [ethanedioato(2-)-κO1,κO2]oxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




